2,3-Diamino-5-bromobenzoic acid dihydrochloride chemical properties
2,3-Diamino-5-bromobenzoic acid dihydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2,3-Diamino-5-bromobenzoic Acid Dihydrochloride
Introduction
In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. 2,3-Diamino-5-bromobenzoic acid dihydrochloride (CAS No: 58580-09-9) represents a highly versatile scaffold, engineered for the synthesis of complex heterocyclic systems.[1][2] The strategic placement of vicinal diamines, a carboxylic acid, and a reactive bromine atom on a benzene ring offers a trifecta of synthetic handles. This arrangement is particularly valuable for constructing fused heterocycles like benzodiazepines and imidazoles, which are privileged structures in medicinal chemistry.
This guide provides an in-depth analysis of the chemical and physical properties of 2,3-Diamino-5-bromobenzoic acid dihydrochloride. It is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage this compound's unique reactivity. We will delve into its structural and spectroscopic characteristics, plausible synthetic routes, key chemical reactions, and essential safety protocols, offering field-proven insights to facilitate its effective application in the laboratory.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its successful application. The dihydrochloride salt form of 2,3-diamino-5-bromobenzoic acid enhances its stability and can influence its solubility profile compared to the free base.
Table 1: Core Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 58580-09-9 | [1][2] |
| Molecular Formula | C₇H₉BrCl₂N₂O₂ | [1] |
| Molecular Weight | 305.97 g/mol | Calculated |
| IUPAC Name | 5-bromo-2,3-diaminobenzoic acid;dihydrochloride |
| Canonical SMILES | C1=C(C(=C(C=C1Br)N)N)C(=O)O.Cl.Cl | |
Caption: Chemical structure of 2,3-Diamino-5-bromobenzoic acid dihydrochloride.
Table 2: Physicochemical Properties
| Property | Observation / Predicted Value | Rationale / Notes |
|---|---|---|
| Appearance | Off-white to beige or brown solid/powder. | Based on typical appearance of related aminobenzoic acid derivatives.[3] |
| Melting Point | Expected to be >150 °C, likely with decomposition. | Related compounds like 3,5-diaminobenzoic acid dihydrochloride melt at 155-158 °C. The presence of multiple functional groups often leads to decomposition at higher temperatures. |
| Solubility | Soluble in DMSO and methanol; sparingly soluble in water. | The dihydrochloride salt form generally confers aqueous solubility. However, the aromatic backbone may limit it. High solubility is expected in polar aprotic solvents like DMSO.[][5] |
Spectroscopic Characterization: The Analytical Fingerprint
Structural confirmation is non-negotiable. A multi-technique spectroscopic approach ensures the identity and purity of the starting material, a self-validating step crucial for reproducible downstream chemistry. While specific spectra for this exact compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.[6]
Table 3: Predicted Spectroscopic Data
| Technique | Expected Key Features |
|---|---|
| ¹H NMR | Aromatic Protons: Two doublets in the ~7.0-8.0 ppm range. Ammonium Protons (-NH₃⁺): Broad singlet, deshielded, >8.0 ppm. Carboxylic Acid Proton (-COOH): Very broad singlet, >10 ppm. |
| ¹³C NMR | Aromatic Carbons: 6 distinct signals between ~110-150 ppm. Carboxyl Carbon (-COOH): Signal >165 ppm. |
| FT-IR (cm⁻¹) | O-H Stretch (Carboxylic Acid): Very broad band, ~3300-2500 cm⁻¹. N-H Stretch (Ammonium): Broad absorption ~3200-2800 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong, sharp peak ~1700-1680 cm⁻¹. Aromatic C=C Stretch: Peaks in the ~1600-1450 cm⁻¹ region. |
| Mass Spec (ESI+) | [M+H]⁺ of Free Base: Expected at m/z 231/233 (for C₇H₈BrN₂O₂⁺), showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |
Expert Insight: In ¹H NMR analysis, the broadness of the -NH₃⁺ and -COOH signals is a key indicator. Their exchange with residual water in the solvent (e.g., DMSO-d₆) can be confirmed by a D₂O exchange experiment, where these peaks would disappear. For mass spectrometry, observing the bromine isotopic pattern is the most definitive confirmation of the compound's elemental composition.[7]
Synthesis and Purification
While 2,3-Diamino-5-bromobenzoic acid dihydrochloride is commercially available, understanding its synthesis provides insight into potential impurities. A common and logical synthetic strategy involves the selective reduction of a dinitro or nitro-amino precursor, followed by salt formation.
Caption: Plausible synthetic workflow for the target compound.
Protocol: Synthesis via Reduction of a Nitro-Amino Precursor
This protocol describes a representative procedure for the synthesis of the title compound. The choice of a nitro-amino precursor allows for selective reduction of the nitro group under conditions that leave the amino and carboxylic acid groups intact.
Step 1: Reduction of 5-Bromo-2-amino-3-nitrobenzoic acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-amino-3-nitrobenzoic acid (1.0 eq).
-
Solvent Addition: Add ethanol or acetic acid as the reaction solvent.
-
Reagent Addition: Add a reducing agent such as tin(II) chloride (SnCl₂, ~4-5 eq) in concentrated hydrochloric acid. Rationale: SnCl₂ is a classic and effective reagent for the reduction of aromatic nitro groups in the presence of other sensitive functionalities.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
Step 2: Work-up and Isolation of the Free Base
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Basification: Carefully pour the mixture over crushed ice and basify by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is ~8-9. This will precipitate tin salts and deprotonate the product.
-
Filtration/Extraction: Filter the mixture to remove inorganic salts. The free base, 2,3-diamino-5-bromobenzoic acid, may precipitate and can be collected, or the aqueous layer can be extracted with an organic solvent like ethyl acetate.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude free base.
Step 3: Dihydrochloride Salt Formation
-
Dissolution: Dissolve the crude free base in a suitable solvent like methanol or diethyl ether.
-
Acidification: Bubble anhydrous HCl gas through the solution or add a solution of HCl in isopropanol/ether dropwise with stirring.
-
Precipitation: The dihydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum.
Step 4: Purification
-
Recrystallization: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/ether, to achieve high purity.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its three distinct functional domains: the vicinal diamines, the carboxylic acid, and the aryl bromide.
Caption: Core reactivity pathways of the title compound.
Heterocycle Formation via Vicinal Diamines
The 1,2-diamino functionality is a classic precursor for forming five- and six-membered nitrogen-containing heterocycles. A primary application is the synthesis of substituted benzimidazoles through the Phillips condensation.
-
Reaction: Condensation with an aldehyde (R-CHO) first forms a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation (often aerial) to yield the aromatic benzimidazole ring system.
-
Significance: The benzimidazole core is found in numerous FDA-approved drugs. This reaction allows for the introduction of diverse "R" groups, making it a cornerstone of library synthesis for screening campaigns.[8]
Functionalization via Cross-Coupling Reactions
The C-Br bond at the 5-position serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds.[9][10]
-
Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst and a base allows for the introduction of new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to introduce substituted amino groups at the 5-position.
-
Causality: These reactions are foundational in modern medicinal chemistry for exploring structure-activity relationships (SAR).[10] By modifying the substituent at this position, researchers can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties (ADME).[11]
Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is mandatory. The GHS hazard classifications for related diaminobenzoic acid compounds provide a strong basis for a conservative safety assessment.[12][13]
Table 4: GHS Hazard Information and Handling
| Category | Information |
|---|---|
| GHS Pictograms | Warning |
| Hazard Statements | Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335).[12] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.[3][12] |
| Engineering Controls | Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[3] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Skin: Wash with plenty of soap and water.[3] Inhalation: Remove person to fresh air and keep comfortable for breathing.[3] Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[14] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[3] |
Conclusion
2,3-Diamino-5-bromobenzoic acid dihydrochloride is more than just a chemical; it is a strategic tool for molecular innovation. Its well-defined reactive sites—the vicinal diamines for heterocyclization and the aryl bromide for cross-coupling—provide a robust and flexible platform for the synthesis of novel compounds. By understanding its fundamental chemical properties, spectroscopic signatures, and reactive potential, researchers in drug discovery and materials science can confidently and efficiently utilize this building block to construct complex molecular architectures, accelerating the development of next-generation therapeutics and functional materials.
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